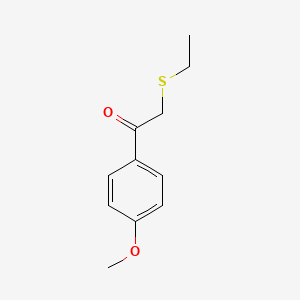

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Beschreibung

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is an aromatic ketone derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the α-position of the ethanone backbone and a 4-methoxyphenyl group. Its structural framework allows for diverse modifications, enabling comparisons with analogous compounds to elucidate substituent effects on physical, chemical, and biological properties .

Eigenschaften

CAS-Nummer |

115505-09-4 |

|---|---|

Molekularformel |

C11H14O2S |

Molekulargewicht |

210.29 g/mol |

IUPAC-Name |

2-ethylsulfanyl-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H14O2S/c1-3-14-8-11(12)9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI-Schlüssel |

HTYVBAYXSKZNOC-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCC(=O)C1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Sulfur-Containing Derivatives

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e): Substituent: A sulfoximide group (-S(O)(NMe₂)) replaces the ethylsulfanyl moiety. Impact: The electron-withdrawing sulfoximide group reduces electron density at the ketone, altering reactivity in nucleophilic additions. The compound exhibits a melting point of 137–138°C, higher than non-polar analogs due to increased dipole interactions . Spectral Data: Distinct IR peaks at 1154 cm⁻¹ (S=O) and 1675 cm⁻¹ (C=O) differentiate it from the target compound .

1-(4-Methoxyphenyl)-2-(2-(phenylthio)phenyl)ethan-1-one (2a) :

Halogen-Substituted Derivatives

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS 2729-19-3) :

- 2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one (CAS 127727-75-7): Substituent: Chlorophenyl and ethoxyphenyl groups.

Heterocyclic Derivatives

- 2-(Ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Y511-4389): Substituent: A pyrimidine ring fused to the ethanone. Impact: The rigid heterocycle may enhance binding to biological targets (e.g., enzymes). Molecular weight (287.34 g/mol) and hydrogen-bonding capacity differ significantly from simpler analogs .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Biologische Aktivität

2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one, commonly referred to as a derivative of thioether compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H14OS

- Molecular Weight : Approximately 210.29 g/mol

- Structure : The compound features an ethylthio group attached to a 4-methoxyphenyl moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : It is hypothesized that the compound binds to specific receptors, modulating their activity which can lead to altered cellular responses.

- Signal Transduction : The compound may affect intracellular signaling pathways, influencing gene expression related to growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various thioether derivatives, including this compound. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Potential

In another study featured in Cancer Letters, researchers assessed the cytotoxic effects of the compound on breast cancer cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through the intrinsic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.